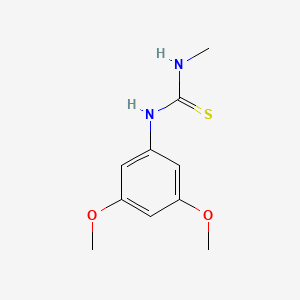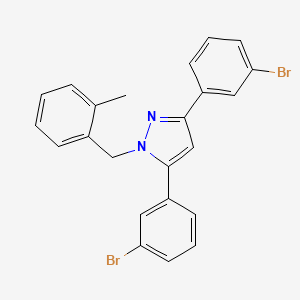![molecular formula C19H21N3O4S2 B10931447 1-(4-{[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10931447.png)
1-(4-{[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a unique combination of functional groups, including a thienylcarbonyl group, a piperazine ring, a sulfonyl group, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thienylcarbonyl Intermediate: The synthesis begins with the preparation of the thienylcarbonyl intermediate by reacting thiophene with a suitable acylating agent under acidic conditions.
Piperazine Derivative Formation: The thienylcarbonyl intermediate is then reacted with piperazine to form the thienylcarbonyl-piperazine derivative.
Sulfonylation: The thienylcarbonyl-piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidinone Ring Formation: Finally, the sulfonylated intermediate is cyclized with a suitable reagent to form the pyrrolidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups, such as the carbonyl group, to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thienylcarbonyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-4-(2-thienylcarbonyl)piperazine
- N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}pentanamide
Uniqueness
1-(4-{[4-(2-Thienylcarbonyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N3O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H21N3O4S2/c23-18-4-1-9-22(18)15-5-7-16(8-6-15)28(25,26)21-12-10-20(11-13-21)19(24)17-3-2-14-27-17/h2-3,5-8,14H,1,4,9-13H2 |
InChI Key |
QFQPEAZGKKCEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10931365.png)

![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10931379.png)

![4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B10931404.png)

![N-(2,3-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931415.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931425.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931427.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931435.png)
![N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide](/img/structure/B10931439.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931449.png)
![1-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B10931451.png)
![1-(difluoromethyl)-5-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10931454.png)
